molecular formula C10H7BrO3 B134393 Methyl 5-bromobenzofuran-2-carboxylate CAS No. 26028-36-4

Methyl 5-bromobenzofuran-2-carboxylate

Cat. No. B134393
CAS RN: 26028-36-4
M. Wt: 255.06 g/mol
InChI Key: ZZDBMDNRQQDSKG-UHFFFAOYSA-N
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Description

Methyl 5-bromobenzofuran-2-carboxylate is a compound that can be associated with various chemical reactions and has potential applications in different fields such as medicinal chemistry and materials science. Although the provided papers do not directly discuss methyl 5-bromobenzofuran-2-carboxylate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand methyl 5-bromobenzofuran-2-carboxylate.

Synthesis Analysis

The synthesis of related bromobenzofuran compounds involves starting materials such as maleic anhydrides and phthalic anhydrides, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Additionally, electrochemical methods have been employed for the synthesis of related compounds, where electron transfer mediators like methyl 4-tert-butylbenzoate are used to facilitate aryl radical generation and cyclization followed by carboxylation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of methyl 5-bromobenzofuran-2-carboxylate.

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds similar to methyl 5-bromobenzofuran-2-carboxylate have been studied using density functional theory (DFT) and various spectroscopic techniques . These studies provide a detailed interpretation of the molecular dynamics and electronic properties, which are crucial for understanding the behavior of such compounds at the molecular level.

Chemical Reactions Analysis

Compounds containing the bromobenzofuran moiety are reactive and can participate in various chemical reactions. For instance, they can undergo radical cyclization and tandem carboxylation , and can also be used as starting reagents for the synthesis of thiosemicarbazones . These reactions demonstrate the versatility of bromobenzofuran derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzofuran derivatives have been explored through experimental and theoretical methods. Studies have reported on the vibrational spectra, molecular hyperpolarizability, and electronic properties such as HOMO-LUMO gaps . These properties are indicative of the compound's potential applications in areas like nonlinear optics. Additionally, the impact of such compounds on biological systems has been investigated, with findings suggesting that they can influence the levels of vitamins and selenium in biological organisms .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Organic Synthesis : Methyl 5-bromobenzofuran-2-carboxylate has been utilized as an intermediate in the synthesis of various compounds. For instance, Sanjeeva et al. (2021) demonstrated its use in synthesizing a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which showed promising antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Antimicrobial Properties : Compounds derived from methyl 5-bromobenzofuran-2-carboxylate have been studied for their antimicrobial properties. The synthesized triazoles mentioned above were evaluated against various Gram-negative and Gram-positive bacterial strains, showing significant activity (Sanjeeva et al., 2021).

Pharmacological Applications

  • Oxidant Properties : Karatas et al. (2006) investigated a derivative of methyl 5-bromobenzofuran-2-carboxylate for its oxidant properties and its influence on levels of vitamins and malondialdehyde in rats. The study indicated that this compound might induce stress and increase free radicals (Karatas, Koca, Kara, & Servi, 2006).

  • Anti-inflammatory Activity : Grinev et al. (1982) synthesized benzofuryloxyacetic acid derivatives, including 5(2-Phenylthiomethyl+3-carbethoxy-6-bromobenzofuryl)oxyacetic acid, and evaluated them for anti-inflammatory activity (Grinev, Zotova, Mukhanova, Lyubchanskaya, Shvarts, Syubaev, & Mashkovskii, 1982).

Future Directions

Research on benzofuran compounds, including “Methyl 5-bromobenzofuran-2-carboxylate”, has increased significantly in recent years due to their potential biological activities and applications . These compounds are being studied, characterized, and screened for possible biological activities, making them potential natural drug lead compounds .

properties

IUPAC Name

methyl 5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBMDNRQQDSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347342
Record name methyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromobenzofuran-2-carboxylate

CAS RN

26028-36-4
Record name methyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1-benzofuran-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-hydroxybenzaldehyde (14a, 1.5 g, 7.46 mmol) in DMF (20 mL), was added methyl bromoacetate (8.21 mmol, 0.78 mL) and potassium carbonate (4.12 g, 29.84 mmol). The reaction mixture was heated at 80° and stirred for 15 hours, quenched with water (100 mL) and extracted with ethyl acetate (2×50 mL). The organic phase was dried with sodium sulfate, concentrated and the residue was purified by flash chromatography on silica gel, eluent hexanes-EtOAc (9:1). This afforded 244a as a white solid (650 mg, 35% yield). 1H NMR: (DMSO) δ 8.01-8.00 (m, 1H), 7.73-7.70 (m, 2H), 7.66-7.63 (m, 1H), 3.89 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Dawood, AM Farag, MM El-Deftar, M Gardiner… - Arkivoc, 2013 - researchgate.net
… Next, optimization of the catalytic activity of complex 3 in Suzuki cross-coupling reaction of methyl 5-bromobenzofuran-2-carboxylate (7) with phenylboronic acid (5a) in Cs2CO3 using …
Number of citations: 9 www.researchgate.net
DJ Sall, AE Arfsten, JA Bastian… - Journal of medicinal …, 1997 - ACS Publications
… (32) with methyl α-bromoacetate afforded aldehyde 33 which was subjected to base-induced ring closure and in situ dehydration to give methyl 5-bromobenzofuran-2-carboxylate (34). …
Number of citations: 33 pubs.acs.org

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